Cas no 2137029-90-2 (1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)-)

1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)-
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- Inchi: 1S/C13H21NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1
- InChI Key: LBUVGYVEJBYFJT-JTQLQIEISA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](C(=O)C(C)=C)C1
1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799049-1.0g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-799049-10.0g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-799049-0.25g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
Enamine | EN300-799049-0.5g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-799049-0.1g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-799049-2.5g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
Enamine | EN300-799049-5.0g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
Enamine | EN300-799049-0.05g |
tert-butyl (3S)-3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |
2137029-90-2 | 95% | 0.05g |
$948.0 | 2024-05-21 |
1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)- Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)-
Comprehensive Overview of 1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)- (CAS No. 2137029-90-2)
The compound 1-Pyrrolidinecarboxylic acid, 3-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S)-, identified by its CAS No. 2137029-90-2, is a specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structural features, including the pyrrolidine core and tert-butyl ester group, make it a valuable building block for designing bioactive molecules. This article delves into its properties, applications, and relevance in modern drug discovery, addressing common queries from researchers and industry professionals.
One of the most frequently searched questions about this compound revolves around its stereochemical configuration. The (3S)- designation indicates its chiral purity, a critical factor in enantioselective synthesis. Researchers often inquire about its role in asymmetric catalysis or as a precursor for protease inhibitors, reflecting the growing demand for stereochemically defined intermediates in targeted therapy development. Recent studies highlight its potential in modulating enzyme-substrate interactions, aligning with the pharmaceutical industry's focus on precision medicine.
The 2-methyl-1-oxo-2-propen-1-yl moiety in this compound has garnered attention due to its reactivity in Michael addition reactions, a topic trending in synthetic chemistry forums. This functional group enables conjugation with nucleophiles, making it a versatile handle for structure-activity relationship (SAR) studies. Analytical chemists frequently search for optimal HPLC purification methods for this ester, given its application in high-value API (Active Pharmaceutical Ingredient) manufacturing.
Thermodynamic stability of the 1,1-dimethylethyl ester group is another hot topic, particularly for researchers optimizing prodrug formulations. The tert-butyl protection strategy enhances solubility while allowing controlled deprotection—a feature extensively discussed in drug delivery literature. Patent databases reveal increasing use of this scaffold in kinase inhibitor designs, correlating with oncology research trends.
From a commercial perspective, supply chain analysts track CAS 2137029-90-2 availability due to its role in peptidomimetic development. The compound's logP and hydrogen bonding capacity are often analyzed through computational chemistry platforms, reflecting the integration of AI-powered molecular modeling in contemporary research. These computational approaches address frequent queries about conformational flexibility and bioisosteric replacement strategies.
Environmental considerations are increasingly prominent in searches related to this chemical. The pyrrolidine derivative's biodegradation profile and green chemistry synthesis routes are being investigated to meet sustainability benchmarks in pharmaceutical manufacturing. This aligns with regulatory focus on PMI (Process Mass Intensity) reduction—a key metric in quality by design (QbD) frameworks.
In analytical characterization, mass spectrometry experts frequently examine the fragmentation pattern of this ester, particularly for LC-MS method development. The compound's UV chromophore properties also make it suitable for photochemical studies, an area gaining traction in material science applications. Recent publications discuss its potential as a ligand precursor in transition metal catalysis, expanding its utility beyond traditional medicinal chemistry.
The tert-butoxycarbonyl (Boc) protection chemistry associated with this molecule remains a vital discussion point in parallel synthesis workflows. Its compatibility with solid-phase peptide synthesis (SPPS) techniques answers common technical questions from combinatorial chemistry practitioners. Furthermore, the compound's crystalline form stability data is crucial for formulation scientists addressing polymorphism challenges.
Emerging applications in bioconjugation techniques have positioned this pyrrolidine derivative as a candidate for antibody-drug conjugate (ADC) linker development. This connects with immunotherapy research trends, where controlled payload release mechanisms are paramount. The compound's hydrolytic stability under physiological conditions is therefore a critical parameter being investigated.
From a regulatory standpoint, compendial updates regarding ICH guidelines for chiral impurities frequently reference such stereospecific intermediates. Quality control specialists often search for chiral HPLC methods to determine enantiomeric excess of CAS 2137029-90-2, underscoring its importance in maintaining GMP compliance during pharmaceutical production.
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